CWP232228 Demonstrates Superior Potency in Wnt-Driven TCF-Luciferase Reporter Assays Compared to the Prototype Inhibitor ICG-001
CWP232228 inhibits Wnt/β-catenin-mediated transcription with an EC50 of 0.63 μM in a TCF-luciferase reporter assay . In contrast, the well-characterized, first-in-class Wnt inhibitor ICG-001, which also targets the β-catenin/CBP interaction, exhibits an IC50 of 3 μM in comparable transcriptional inhibition assays [1]. This represents an approximately 4.8-fold difference in potency, positioning CWP232228 as a more potent tool for in vitro studies where maximizing Wnt pathway suppression is critical.
| Evidence Dimension | Inhibition of Wnt/β-catenin-mediated transcription |
|---|---|
| Target Compound Data | EC50 = 0.63 μM |
| Comparator Or Baseline | ICG-001: IC50 = 3 μM |
| Quantified Difference | CWP232228 is approximately 4.8-fold more potent |
| Conditions | TCF-luciferase reporter gene assay |
Why This Matters
For researchers seeking to achieve robust Wnt pathway inhibition at lower compound concentrations, potentially minimizing off-target effects associated with higher doses, CWP232228 offers a clear potency advantage over the widely used ICG-001.
- [1] Emami, K. H., Nguyen, C., Ma, H., Kim, D. H., Jeong, K. W., Eguchi, M., ... & Kahn, M. (2004). A small molecule inhibitor of beta-catenin/CREB-binding protein transcription. Proceedings of the National Academy of Sciences, 101(34), 12682-12687. View Source
